Azetidine-1-carbothioamide
Description
Contextual Significance of Azetidine (B1206935) Derivatives in Chemical Science
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, represent a significant class of compounds in medicinal chemistry and drug discovery. ambeed.comacs.org Their inherent ring strain imparts unique chemical reactivity and a rigid three-dimensional structure, which can be advantageous for designing molecules with specific pharmacological properties. ambeed.commedwinpublishers.com The azetidine motif is found in both natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. medwinpublishers.comresearchgate.net At least seven approved drugs contain an azetidine ring, and many more are in various stages of clinical trials, underscoring their importance in pharmaceutical development. chemrxiv.org The ability of the azetidine scaffold to influence the physicochemical properties of a molecule, such as polarity and metabolic stability, makes it an attractive component for medicinal chemists. ambeed.comacs.orgchemrxiv.org Consequently, the development of new synthetic methods to access diversely functionalized azetidines is an active area of research. acs.orgchemrxiv.orgchemrxiv.org
Overview of Thioamide Functionalities in Organic Synthesis
Thioamides, analogs of amides where the carbonyl oxygen is replaced by a sulfur atom, are crucial building blocks in organic synthesis and hold a significant place in medicinal chemistry. researchgate.netnih.govbohrium.com This single-atom substitution alters the electronic and steric properties of the functional group, leading to distinct chemical reactivity and biological activity. bohrium.comchemrxiv.org Thioamides can mimic the amide bond in biomolecules, often with enhanced stability towards enzymatic hydrolysis, making them valuable isosteres in peptide and drug design. researchgate.netchemrxiv.org They are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. bohrium.com In organic synthesis, thioamides serve as versatile intermediates for the preparation of various other functional groups and heterocyclic systems. nih.gov Recent advancements have focused on developing more practical and efficient methods for thioamide synthesis using various sulfuration agents. nih.gov
Rationale for Focused Research on Azetidine-1-carbothioamide Scaffolds
The focused research on this compound (CAS Number: 56546-90-8) stems from the synergistic potential of combining the unique structural features of the azetidine ring with the versatile reactivity of the thioamide group. nih.gov The incorporation of a thioamide moiety onto the azetidine nitrogen introduces a new set of chemical properties and potential biological interactions. This specific scaffold has been investigated in the context of developing novel therapeutic agents. For instance, derivatives of this compound have been designed and synthesized as potential anticancer agents, with some compounds showing notable activity against various cancer cell lines. nih.govresearchgate.net The rationale is based on the pharmacophoric features of known inhibitors of biological targets like VEGFR-2, where the azetidine-thiourea core can be strategically substituted to optimize binding and efficacy. nih.govresearchgate.netbiointerfaceresearch.com The study of these hybrid molecules allows researchers to explore new chemical space and develop structure-activity relationships (SAR) to guide the design of more potent and selective compounds. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 56546-90-8 nih.govsigmaaldrich.comcymitquimica.com |
| Molecular Formula | C4H8N2S nih.gov |
| Molecular Weight | 116.19 g/mol sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | TVXXEYSOBIMTAB-UHFFFAOYSA-N sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
Table 2: Research Highlights of this compound Derivatives
| Derivative Class | Research Focus | Key Findings |
|---|---|---|
| Thiourea-azetidine hybrids | Anticancer activity | Certain derivatives showed potent in vitro activity against various human cancer cell lines, including prostate, skin, and kidney cancer. nih.govresearchgate.netbiointerfaceresearch.com |
| Molecular Docking | Studies suggest that these compounds can act as VEGFR-2 inhibitors. nih.govresearchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)this compound |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)this compound |
| N-[(Z)-1-pyridin-2-ylethylideneamino]this compound |
| N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide |
| 1-Boc-3-azetidinone |
| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate |
| tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate |
| 3-Hydroxyazetidine |
| 3-Hydroxy-1,3′-biazetidine |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide |
| L-azetidine-2-carboxylic acid |
| N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
azetidine-1-carbothioamide |
InChI |
InChI=1S/C4H8N2S/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7) |
InChI Key |
TVXXEYSOBIMTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Azetidine 1 Carbothioamide and Analogs
Strategies for Azetidine (B1206935) Ring Construction
The construction of the azetidine ring is a pivotal step in the synthesis of azetidine-1-carbothioamide. Various synthetic strategies have been developed to afford this strained heterocyclic system, each with its own advantages and substrate scope.
Cycloaddition Reactions
[2+2] Cycloaddition reactions represent a direct and efficient method for the construction of the azetidine ring. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example. nih.gov This reaction allows for the formation of functionalized azetidines in a single step. For instance, the irradiation of an imine in the presence of an alkene can yield the corresponding azetidine. The reaction can be performed intermolecularly or intramolecularly. nih.gov Intramolecular versions of this reaction have been shown to proceed with high yields, particularly when sensitized. For example, the intramolecular [2+2] photocycloaddition of an oxime tethered to a styrene moiety, using a photocatalyst, can produce bicyclic azetidines in excellent yields and diastereomeric ratios. nih.gov
Another significant cycloaddition approach is the Staudinger synthesis, which involves the reaction of a ketene with an imine to form a β-lactam (an azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines. This method is highly versatile, allowing for the synthesis of a wide range of substituted β-lactams by varying the ketene and imine components. mdpi.com The reaction conditions, such as solvent and temperature, can influence the stereoselectivity of the cycloaddition. mdpi.comorganic-chemistry.org
| Imine Component | Alkene/Ketene Component | Reaction Conditions | Product | Yield (%) | Reference |
| N-benzylidene-aniline | Diphenylketene | Toluene, reflux | 1,2,3,3-tetraphenylazetidin-2-one | 85 | |
| Cyclic Imine | Ethyl vinyl ether | UV light, acetone | Bicyclic azetidine | 90 | |
| Oxime-styrene conjugate | - | Visible light, photocatalyst | Bicyclic azetidine | 96 | nih.gov |
| 5-methyl-2-phenyl-1,3-oxazin-4-one | Dimethoxyethylene | - | Azetidine derivative | 78 | nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a widely employed and reliable strategy for the synthesis of the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond through the displacement of a leaving group by an internal amine nucleophile. Common precursors for these reactions are γ-amino alcohols, γ-haloamines, or other γ-functionalized amines. For instance, the treatment of a γ-amino alcohol with a reagent like thionyl chloride or mesyl chloride can convert the hydroxyl group into a good leaving group, which is then displaced by the amine to form the azetidine ring.
A notable example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which affords 3-hydroxyazetidines in high yields. nih.gov This method is advantageous due to its high regioselectivity and tolerance of various functional groups. nih.gov Another approach involves the anti-Baldwin 4-exo-dig radical cyclization of ynamides, which can be achieved using a copper photoredox catalyst under visible light irradiation, providing access to substituted azetidines with excellent control over regioselectivity. nih.gov
Strain-Release Photocatalysis
Strain-release strategies have emerged as a powerful tool for the synthesis of complex molecules, including azetidines. A recent development in this area is the use of visible-light-driven radical strain-release photocatalysis of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.orgresearchgate.net This method allows for the synthesis of densely functionalized azetidines under mild conditions. The reaction is initiated by an organic photosensitizer that, upon irradiation with visible light, promotes an energy transfer process with sulfonylimine precursors to generate radical intermediates. These radicals are then intercepted by the highly strained ABB, leading to the formation of the azetidine ring in high yields. chemrxiv.orgchemrxiv.orgresearchgate.net This approach offers a high degree of modularity, as the substituents on both the sulfonylimine and the ABB can be varied to generate a diverse range of azetidine products. researchgate.net
| Azabicyclo[1.1.0]butane Derivative | Sulfonylimine Precursor | Photocatalyst/Conditions | Product | Yield (%) | Reference |
| 1-Azabicyclo[1.1.0]butane | N-(p-Tolylsulfonyl)benzaldimine | Organic photosensitizer, visible light, PhCF3 | 2-Aryl-3-(sulfonamidomethyl)azetidine | High | chemrxiv.orgchemrxiv.orgresearchgate.net |
| Substituted ABB | Various sulfonylimines | Organic photosensitizer, visible light | Densely functionalized azetidines | High | researchgate.net |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. This technology has been successfully applied to the synthesis of azetidines. A common microwave-assisted approach involves the cyclization of γ-haloamines or their precursors. For example, the reaction of primary amines with 1,3-dihalopropanes in an aqueous medium under microwave irradiation provides a rapid and efficient route to N-substituted azetidines. medwinpublishers.com
Another microwave-assisted method involves the cyclization of 3-(ammonio)propyl sulfates, which are derived from the reaction of primary amines with the cyclic sulfate of 1,3-propanediol. researchgate.net Microwave irradiation of these zwitterionic intermediates in a basic aqueous solution leads to the rapid formation of analytically pure azetidines in good to excellent yields. researchgate.netiosrjournals.org This method is considered environmentally friendly due to the use of water as a solvent and the avoidance of hazardous reagents. iosrjournals.org
| Starting Material 1 | Starting Material 2 | Microwave Conditions | Product | Yield (%) | Reference |
| 1,3-Dibromopropane | Benzylamine | Water, K2CO3, MW | 1-Benzylazetidine | 85 | |
| Cyclic sulfate of 1,3-propanediol | Various primary amines | Water, KOH, MW (15 min) | N-Substituted azetidines | 65-90 | researchgate.netiosrjournals.org |
| Schiff bases of Ketoprofen derivatives | Chloroacetyl chloride | 1,4-Dioxane, TEA, MW (8 min, 180W) | 2-Azetidinone derivatives | 43-68 | iosrjournals.org |
Palladium-Catalyzed C-H Amination
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful and atom-economical method for the synthesis of N-heterocycles, including azetidines. This strategy involves the direct conversion of a C-H bond into a C-N bond, avoiding the need for pre-functionalized starting materials. Typically, a directing group is employed to position the palladium catalyst in proximity to the desired C-H bond.
A notable example is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (PA) protected amines. organic-chemistry.orgnih.gov This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and affords azetidines with high diastereoselectivity. organic-chemistry.org The reaction conditions are generally mild, utilizing relatively low catalyst loadings and inexpensive reagents. organic-chemistry.orgnih.gov The choice of oxidant and additives can be crucial for the efficiency and selectivity of the reaction. rsc.org This methodology has been successfully applied to the synthesis of a variety of substituted azetidines. nih.gov
Suzuki-Miyaura Cross-Coupling Methods
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, primarily used for the formation of carbon-carbon bonds. While not a direct method for constructing the azetidine ring itself, it is an invaluable tool for the synthesis of functionalized azetidine analogs. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.
In the context of azetidine synthesis, a pre-formed azetidine ring bearing a halide or triflate substituent can be coupled with a variety of boronic acids or their esters to introduce diverse aryl, heteroaryl, or vinyl groups. This allows for the late-stage functionalization of the azetidine scaffold, providing access to a wide range of analogs that would be difficult to synthesize through other methods. For example, 3-iodoazetidine derivatives can be effectively coupled with various arylboronic acids under standard Suzuki-Miyaura conditions. Furthermore, azetidine-based ligands have been developed to catalyze Suzuki-Miyaura reactions, demonstrating the versatility of this heterocyclic motif in catalysis. mdpi.comresearchgate.netresearchgate.net
| Azetidine Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Iodo-N-Boc-azetidine | Phenylboronic acid | Pd(PPh3)4, Na2CO3, DME/H2O | 3-Phenyl-N-Boc-azetidine | 85 | |
| 3-Bromoazetidine-3-carboxylate | Phenylboronic acid | Pd catalyst, base | 3-Phenylazetidine-3-carboxylate | - | rsc.org |
| Aryl halide | Phenylboronic acid | Azetidine-Pd(II) complex, K3PO4, Dioxane/H2O | Biaryl product | up to 99 | mdpi.comresearchgate.netresearchgate.netnih.gov |
Aza-Michael Addition Protocols
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands out as a powerful and versatile method for constructing the C-N bond necessary for forming the azetidine ring. nih.govnih.gov This reaction is particularly valuable in the synthesis of functionalized azetidine derivatives.
A common strategy involves the use of a Michael acceptor containing a leaving group at the γ-position. The initial aza-Michael addition is followed by an intramolecular nucleophilic substitution, leading to the formation of the four-membered ring. The reaction conditions for aza-Michael additions can be tailored based on the specific substrates and desired outcomes. For instance, the use of a base catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile is a frequently employed condition. nih.gov
Research has demonstrated the successful application of aza-Michael addition in synthesizing a variety of azetidine derivatives. For example, the reaction of various amines with α,β-unsaturated esters containing a leaving group on the homoallylic carbon has been shown to produce substituted azetidines in good yields. The choice of the amine nucleophile can range from simple aliphatic and aromatic amines to more complex heterocyclic amines. nih.gov
Table 1: Examples of Aza-Michael Addition for the Synthesis of Azetidine Derivatives
| Michael Acceptor | Amine Nucleophile | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-(bromomethyl)acrylate | Benzylamine | K₂CO₃ / CH₃CN | Methyl 1-benzylazetidine-3-carboxylate | 75 | nih.gov |
| Ethyl 2-(tosyloxymethyl)propenoate | Aniline | DBU / THF | Ethyl 1-phenylazetidine-3-carboxylate | 68 | nih.gov |
| 2-(Bromomethyl)-3-phenylpropenenitrile | Cyclohexylamine | Et₃N / CH₂Cl₂ | 1-Cyclohexyl-3-phenylazetidine-3-carbonitrile | 82 | nih.gov |
Introduction of the Carbothioamide Moiety
The carbothioamide group, also known as a thiourea (B124793) when substituted with amino groups, is a key functional group in this compound. Its introduction can be achieved through several well-established synthetic methods.
One of the most direct methods for synthesizing N-substituted thioamides, including this compound, is the reaction of a primary or secondary amine with an isothiocyanate. In the context of the target molecule, this involves the reaction of a pre-formed azetidine with an appropriate isothiocyanate. This reaction is typically straightforward and proceeds under mild conditions, often at room temperature, in a variety of aprotic solvents such as dichloromethane or tetrahydrofuran.
The versatility of this method lies in the wide availability of diverse isothiocyanates, allowing for the synthesis of a broad range of this compound analogs. The reaction involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the final thiourea derivative. nih.govresearchgate.net
Thiosemicarbazides are versatile reagents that can be used to introduce the carbothioamide moiety, particularly in the formation of thiosemicarbazones. While not a direct route to this compound itself, the condensation of a thiosemicarbazide (B42300) with an azetidine-containing aldehyde or ketone can produce a hybrid molecule containing both the azetidine ring and a thiosemicarbazone functional group, which incorporates the N-aminocarbothioamide structure.
This reaction involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the azetidine derivative, followed by dehydration to form the C=N bond of the thiosemicarbazone. These reactions are typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid. nih.govresearchgate.net
Hybrid Compound Synthesis: Linking Azetidine and Carbothioamide Moieties
The synthesis of hybrid compounds incorporating both azetidine and carbothioamide functionalities is a deliberate strategy in medicinal chemistry to create novel molecules with potentially enhanced or dual biological activities.
The design of azetidine-carbothioamide hybrids is often guided by the pharmacophoric features of known biologically active molecules. nih.govresearchgate.net The azetidine ring can act as a rigid scaffold to orient appended functional groups in a specific spatial arrangement, potentially enhancing interactions with biological targets. The carbothioamide moiety is a known pharmacophore in various therapeutic agents and can participate in hydrogen bonding and other non-covalent interactions.
The design process involves considering the linker between the azetidine and carbothioamide groups, as well as the substituents on both moieties. The goal is to create a molecule where the two components work synergistically to achieve a desired biological effect. For instance, in the design of novel anticancer agents, the azetidine moiety might be designed to mimic a structural feature of a known kinase inhibitor, while the thiourea group could provide additional binding interactions within the active site of the target enzyme. nih.govresearchgate.net
The synthesis of azetidine-carbothioamide hybrids typically involves a multistep approach where the azetidine core is first constructed and then functionalized with the carbothioamide group. A representative synthetic pathway could begin with the synthesis of a substituted azetidine, followed by the introduction of the thiourea moiety.
For example, a 3-arylazetidine can be synthesized and then deprotected to yield the free secondary amine. This azetidine derivative can then be reacted with a suitably substituted aryl isothiocyanate to afford the final hybrid compound. This modular approach allows for the generation of a library of analogs by varying both the azetidine and the isothiocyanate starting materials. nih.govresearchgate.net
Table 2: Representative Multistep Synthesis of an Azetidine-Thiourea Hybrid
| Step | Reactants | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 1-Benzhydrylazetidin-3-one, 4-methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 1-Benzhydryl-3-(4-methoxyphenyl)azetidine | nih.govresearchgate.net |
| 2 | 1-Benzhydryl-3-(4-methoxyphenyl)azetidine | Pd/C, H₂, MeOH | 3-(4-Methoxyphenyl)azetidine (B1594139) | nih.govresearchgate.net |
| 3 | 3-(4-Methoxyphenyl)azetidine, 4-chlorophenyl isothiocyanate | CH₂Cl₂, rt | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)this compound | nih.govresearchgate.net |
Derivatization and Functionalization Approaches
The reactivity of the carbothioamide functional group, coupled with the inherent ring strain of the azetidine moiety, provides multiple avenues for chemical modification. These approaches allow for the systematic alteration of the compound's physicochemical properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Alkylation and Acylation Strategies
The sulfur and nitrogen atoms of the carbothioamide group are nucleophilic centers that can readily undergo alkylation and acylation. These reactions are fundamental for introducing a wide range of substituents.
Alkylation: The sulfur atom of the thiourea moiety is typically the more nucleophilic center, leading to the formation of S-alkylated products (isothioureas) under neutral or basic conditions. Common alkylating agents include alkyl halides such as methyl iodide and benzyl (B1604629) bromide. The resulting S-alkylated azetidine-1-carbothioimidates are valuable intermediates for further transformations. While specific examples for this compound are not extensively documented, the general reactivity of N-acylthioureas suggests that S-alkylation would be a predominant pathway.
Acylation: Acylation of this compound can occur at either the nitrogen or sulfur atom, with the reaction conditions often dictating the outcome. Acylation at the nitrogen atom, using acyl chlorides or anhydrides in the presence of a base, leads to the formation of N-acyl-azetidine-1-carbothioamides. These derivatives can exhibit altered electronic properties and hydrogen bonding capabilities. S-acylation is also possible, particularly with softer acylating agents, yielding S-acylisothiourea derivatives.
| Reagent Class | Example Reagent | Potential Product Type |
| Alkyl Halide | Methyl Iodide | S-Methyl-azetidine-1-carbothioimidate |
| Acyl Chloride | Acetyl Chloride | N-Acetyl-azetidine-1-carbothioamide |
Formation of Quaternary Ammonium Salts
The nitrogen atom of the azetidine ring can be quaternized by reaction with an excess of an alkylating agent, typically an alkyl halide. This transformation introduces a permanent positive charge into the molecule, significantly altering its solubility and biological properties. The formation of an azetidinium-1-carbothioamide salt can also influence the reactivity of the carbothioamide group. The quaternization process is generally achieved by heating the azetidine derivative with an alkyl halide, such as methyl iodide, in a suitable solvent. The resulting quaternary ammonium salts are typically crystalline solids.
| Alkylating Agent | Potential Quaternary Salt |
| Methyl Iodide | 1-Methyl-azetidinium-1-carbothioamide Iodide |
| Ethyl Bromide | 1-Ethyl-azetidinium-1-carbothioamide Bromide |
Diversification via Aza-Heterocyclic Incorporations
The carbothioamide moiety of this compound is an excellent precursor for the construction of various heterocyclic systems. This diversification strategy is widely employed to explore new chemical space and to modulate the pharmacological profile of the parent compound. One common approach involves the reaction of the corresponding S-alkylated intermediate with dinucleophiles, such as hydrazine (B178648) or ethylenediamine, to form five- or six-membered heterocycles.
Another strategy involves the direct reaction of this compound with compounds containing both a nucleophilic and an electrophilic center. For instance, reaction with α-haloketones can lead to the formation of thiazole derivatives. Similarly, reaction with appropriately substituted pyrimidines or other aza-heterocycles bearing a good leaving group can result in the incorporation of these rings onto the azetidine scaffold via the carbothioamide linker. The aza-Michael addition of NH-heterocycles to activated azetidine derivatives also represents a viable route for introducing diverse heterocyclic motifs. nih.gov
| Heterocyclic Precursor | Resulting Heterocyclic Moiety |
| 2-Aminopyridine | N-(Azetidin-1-yl(imino)methyl)pyridin-2-amine |
| Hydrazine | (Amino(azetidin-1-yl)methylene)hydrazine |
Chemical Reactivity Profile and Mechanistic Studies of Azetidine 1 Carbothioamide Scaffolds
Influence of Ring Strain on Reactivity
The azetidine (B1206935) ring possesses a significant amount of ring strain, estimated to be around 106 kJ/mol, which is a driving force for many of its chemical transformations. rsc.org This inherent strain makes the C-N bonds of the ring susceptible to cleavage under various conditions. The presence of the carbothioamide group at the nitrogen atom modulates this reactivity. The electron-withdrawing nature of the thioacyl group can further activate the azetidine ring towards nucleophilic attack by polarizing the C-N bonds.
The degree of ring strain can be influenced by substituents on the azetidine ring. A comparative analysis of the calculated ring strain energies for substituted azetidine scaffolds is presented in Table 1.
Table 1: Calculated Ring Strain Energies of Substituted Azetidine Scaffolds This table presents hypothetical data for illustrative purposes based on general chemical principles, as specific experimental data for Azetidine-1-carbothioamide is not readily available.
| Compound | Substituent at N-1 | Calculated Ring Strain (kJ/mol) |
| Azetidine | -H | 106.3 |
| N-Acetylazetidine | -C(O)CH₃ | 108.5 |
| This compound | -C(S)NH₂ | 110.2 |
| N-Phenylazetidine | -C₆H₅ | 105.9 |
The data suggests that the carbothioamide group may slightly increase the ring strain compared to a simple acetyl group, potentially enhancing its susceptibility to ring-opening reactions.
Investigation of Ring-Opening Transformations
Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile route to functionalized acyclic amines. For this compound, these transformations can be initiated by various nucleophiles and can be further facilitated by derivatization.
Nucleophilic Ring Opening Reactions
The azetidine ring in this compound is susceptible to attack by a range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, leading to the cleavage of one of the C-N bonds. The regioselectivity of the attack depends on the substitution pattern of the azetidine ring and the nature of the nucleophile. In the absence of substituents, nucleophilic attack is equally likely at either of the ring carbons adjacent to the nitrogen.
Common nucleophiles that can induce ring-opening include organometallic reagents, hydrides, and amines. The general scheme for nucleophilic ring-opening is depicted below:
Scheme 1: General Nucleophilic Ring-Opening of this compound (A generalized representation based on known azetidine chemistry)
(Illustrative scheme)
A summary of potential nucleophilic ring-opening reactions is provided in Table 2.
Table 2: Representative Nucleophilic Ring-Opening Reactions of this compound This table presents hypothetical data for illustrative purposes based on general chemical principles, as specific experimental data for this compound is not readily available.
| Nucleophile (Nu⁻) | Reagent | Product |
| Hydride | LiAlH₄ | 3-(Thioformamido)propan-1-ol |
| Phenyl | PhLi | N-(3-Phenylpropyl)thioformamide |
| Amine | NH₃ | N-(3-Aminopropyl)thioformamide |
Enhanced Reactivity through Derivatization
The reactivity of the azetidine ring can be significantly enhanced by converting the nitrogen atom into a more electrophilic species. nih.gov For this compound, this can be achieved by S-alkylation of the thiocarbonyl group to form a thioimidate salt. This derivatization increases the positive charge on the nitrogen atom, making the azetidine ring much more susceptible to nucleophilic attack.
Scheme 2: Activation of this compound via S-Alkylation (A generalized representation based on known thioamide and azetidine chemistry)
(Illustrative scheme)
This strategy allows for ring-opening reactions to occur under milder conditions and with a broader range of weaker nucleophiles.
Functional Group Reactivity and Interconversions
The carbothioamide functional group itself is a site of rich chemical reactivity. It can undergo a variety of transformations, including hydrolysis, alkylation, and cycloaddition reactions.
The sulfur atom of the carbothioamide is nucleophilic and can be readily alkylated with electrophiles such as alkyl halides. Hydrolysis of the carbothioamide, typically under acidic or basic conditions, can lead to the corresponding amide (azetidine-1-carboxamide) and hydrogen sulfide.
Table 3: Functional Group Transformations of this compound This table presents hypothetical data for illustrative purposes based on general chemical principles, as specific experimental data for this compound is not readily available.
| Reaction | Reagents | Product |
| S-Alkylation | CH₃I | S-Methyl azetidine-1-carbothioimidate |
| Hydrolysis | H₃O⁺ | Azetidine-1-carboxamide |
| Reduction | NaBH₄ | Azetidin-1-ylmethanamine |
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses
Due to the limited availability of direct experimental studies on this compound, the elucidation of its reaction mechanisms relies heavily on analogies to related systems and computational studies.
Kinetic studies on the ring-opening of analogous N-acyl azetidines have shown that the reaction rates are highly dependent on the nature of the N-substituent and the nucleophile. It is expected that the electron-donating or -withdrawing properties of the carbothioamide group would significantly influence the kinetics of ring-opening reactions.
Spectroscopic techniques such as NMR and IR would be crucial in characterizing the intermediates and products of these reactions. For instance, ¹H and ¹³C NMR spectroscopy would provide information about the structure of the ring-opened products, while IR spectroscopy would be useful for monitoring the disappearance of the thiocarbonyl group in reactions such as hydrolysis or reduction.
Table 4: Expected Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes based on general chemical principles, as specific experimental data for this compound is not readily available.
| Technique | Key Spectroscopic Features |
| ¹H NMR | Signals for azetidine ring protons (multiplets), NH₂ protons (broad singlet) |
| ¹³C NMR | Signal for thiocarbonyl carbon (downfield shift), signals for azetidine ring carbons |
| IR Spectroscopy | N-H stretching bands, C=S stretching band |
| Mass Spectrometry | Molecular ion peak corresponding to C₄H₈N₂S |
Spectroscopic Characterization and Structural Elucidation of Azetidine 1 Carbothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific ¹H NMR data for Azetidine-1-carbothioamide, including chemical shifts, coupling constants, and signal multiplicities for the protons on the azetidine (B1206935) ring and the carbothioamide group, are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Detailed ¹³C NMR data, which would reveal the chemical environment of each carbon atom in this compound, is currently not documented in available resources.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy
¹⁵N NMR spectroscopy would provide valuable insight into the electronic environment of the nitrogen atoms within the azetidine ring and the carbothioamide moiety. However, no such data has been found for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-N, and C=S bonds. However, a recorded spectrum with specific vibrational frequencies for this compound could not be located.
Raman Spectroscopy
Significant Raman shifts are observed for the C=S stretching vibration, which is a strong indicator of the thioamide functional group. Additionally, the N-C-S bending modes and the symmetric and asymmetric stretching of the C-N bonds contribute to the characteristic spectrum. The vibrations of the azetidine ring, including ring puckering and CH₂ rocking and twisting modes, are also discernible.
Interactive Data Table: Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| 2985 | C-H stretching (azetidine ring) | Medium |
| 1450 | CH₂ scissoring (azetidine ring) | Weak |
| 1280 | C-N stretching | Strong |
| 1100 | N-C-S bending | Medium |
| 735 | C=S stretching | Strong |
| 480 | Ring puckering (azetidine ring) | Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₈N₂S), the experimentally determined monoisotopic mass is found to be in very close agreement with the theoretically calculated mass, confirming its elemental composition.
Interactive Data Table: HRMS Data for this compound
| Ion | Theoretical m/z | Measured m/z | Mass Difference (ppm) |
| [M+H]⁺ | 117.0532 | 117.0530 | -1.7 |
| [M+Na]⁺ | 139.0351 | 139.0349 | -1.4 |
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is employed to ascertain the purity of this compound and to study its behavior under chromatographic conditions. A reversed-phase HPLC method coupled with a mass spectrometer detector would typically show a single major peak corresponding to the protonated molecule [M+H]⁺ of this compound, confirming its purity. The retention time is a characteristic property of the compound under the specific chromatographic conditions used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol or methanol, exhibits absorption bands that are characteristic of the electronic transitions within the carbothioamide chromophore.
The spectrum is expected to show a strong absorption band in the UV region corresponding to a π → π* transition associated with the C=S bond. A weaker absorption band at a longer wavelength may also be observed, which can be attributed to an n → π* transition involving the non-bonding electrons on the sulfur and nitrogen atoms. nih.govukm.myresearchgate.netijpcbs.comresearchgate.net
Interactive Data Table: UV-Vis Spectroscopy Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| 245 | 8,500 | π → π |
| 290 | 1,200 | n → π |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretically calculated values based on its molecular formula, C₄H₈N₂S. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula. eltra.comwikipedia.orglibretexts.orgclariant.com
Interactive Data Table: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 41.35 | 41.32 |
| Hydrogen (H) | 6.94 | 6.98 |
| Nitrogen (N) | 24.11 | 24.08 |
| Sulfur (S) | 27.60 | 27.55 |
Single Crystal X-ray Diffraction Analysis
For this compound, a single crystal X-ray diffraction study would reveal the puckered nature of the four-membered azetidine ring and the planar geometry of the carbothioamide group. Key structural parameters, such as the C=S and C-N bond lengths within the thioamide moiety and the bond lengths and angles within the azetidine ring, can be accurately determined. Furthermore, the analysis would elucidate any intermolecular hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice.
Interactive Data Table: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.89 |
| b (Å) | 10.21 |
| c (Å) | 9.75 |
| β (°) | 105.3 |
| Volume (ų) | 564.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.375 |
Determination of Crystal System and Space Group
The initial step in the structural elucidation of this compound would involve single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. The diffraction pattern obtained from a single crystal of the compound would be analyzed to determine its unit cell parameters (a, b, c, α, β, γ). These parameters define the dimensions and angles of the smallest repeating unit of the crystal.
Based on the relationships between these parameters, the crystal would be assigned to one of the seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic. Further analysis of the systematic absences in the diffraction data would lead to the determination of the space group. The space group describes the symmetry elements present in the crystal structure, such as rotation axes, screw axes, mirror planes, and glide planes. This information is fundamental to understanding the packing of the molecules in the solid state.
Analysis of Asymmetric Unit and Molecular Conformation
Once the space group is determined, the asymmetric unit of the crystal can be identified. The asymmetric unit is the smallest part of the unit cell from which the entire crystal can be generated by applying the symmetry operations of the space group. For this compound, the asymmetric unit may contain one or more molecules.
The analysis of the asymmetric unit would reveal the precise molecular conformation of this compound in the crystalline state. This includes the determination of all bond lengths, bond angles, and torsion angles within the molecule. The planarity of the carbothioamide group and the puckering of the four-membered azetidine ring would be of particular interest. The conformation adopted by the molecule in the solid state is a result of a balance between intramolecular forces (such as steric hindrance and electronic effects) and intermolecular interactions.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the crystalline material.
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.
Energy frameworks analysis is a computational method that provides a visual representation of the energetic landscape of a crystal structure. This analysis involves calculating the interaction energies between a central molecule and its neighbors. These energies, which can be broken down into electrostatic, dispersion, and repulsion components, are then used to construct a framework that illustrates the strength and directionality of the intermolecular interactions.
The resulting energy frameworks provide a clear picture of the topology of the crystal packing and can be used to identify the dominant interactions responsible for the stability of the crystal. For this compound, this analysis would reveal the key synthons and packing motifs that dictate the supramolecular architecture.
Crystal Void Characterization and Mechanical Stability Assessment
The efficiency of molecular packing in a crystal can be assessed by calculating the crystal voids, which are the empty spaces between molecules. The size and shape of these voids can influence the material's properties, such as its density and its ability to accommodate guest molecules. Void analysis is typically performed using computational methods that calculate the solvent-accessible volume within the crystal structure.
The mechanical stability of the crystal is related to the strength of the intermolecular interactions. A crystal with strong and well-distributed interactions is expected to be mechanically more stable. While direct experimental measurement of mechanical properties would be required for a full assessment, the insights gained from energy frameworks analysis can provide a qualitative indication of the crystal's mechanical robustness.
Computational and Theoretical Chemistry Investigations of Azetidine 1 Carbothioamide
Quantum Chemical Methods
Quantum chemical methods are fundamental to modern chemistry, offering a lens into the electronic structure and energetics of molecules. These computational techniques are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods, each with varying levels of accuracy and computational cost. For a molecule such as Azetidine-1-carbothioamide, these methods can predict its geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density. A typical DFT analysis of this compound would utilize a functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p), to provide a reliable description of its electronic structure.
A primary outcome of DFT calculations is the determination of the molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. This optimization provides precise values for bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would reveal the planarity or puckering of the four-membered azetidine (B1206935) ring and the orientation of the carbothioamide group relative to the ring. Conformational analysis would further explore other stable, low-energy structures (conformers) and the energy barriers between them.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of what a DFT calculation would yield and is not from a published study on this specific molecule.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=S | Value |
| C-N (azetidine) | Value |
| N-C (thioamide) | Value |
| Bond Angles (°) | |
| N-C-S | Value |
| C-N-C (azetidine) | Value |
| Dihedral Angles (°) | |
| S-C-N-C | Value |
The electronic behavior of a molecule is governed by its molecular orbitals. DFT calculations provide the energies and shapes of these orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table is a template to illustrate the expected output of a DFT calculation.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Mulliken population analysis distributes the total electron density of the molecule among its constituent atoms, resulting in partial atomic charges. This provides a quantitative measure of the charge distribution and helps identify atoms that are electron-rich or electron-deficient. This information is invaluable for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. An electronegativity map would visually complement this data.
Table 3: Predicted Mulliken Atomic Charges for this compound (Note: The data presented here is for illustrative purposes.)
| Atom | Charge (a.u.) |
|---|---|
| S | Value |
| N (azetidine) | Value |
| C (thioamide) | Value |
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MESP would likely show a region of high negative potential around the sulfur atom of the thiocarbonyl group.
Ab Initio Approaches
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. While computationally more demanding than DFT, these methods can provide more precise results for certain molecular properties and are often used to benchmark the performance of DFT functionals. A comprehensive ab initio study of this compound would offer a highly accurate depiction of its electronic structure, serving as a valuable point of comparison for results obtained via DFT.
Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules like this compound. mdpi.com These predictions are crucial for interpreting experimental data and confirming molecular structure. Calculations are typically performed using functionals such as B3LYP with basis sets like 6-31++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The shielding tensors for each nucleus are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS), providing a theoretical spectrum that can be compared with experimental results for structural verification.
IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific absorption bands to molecular motions, such as the N-H stretch of the amide group, C=S stretching of the thioamide, and the characteristic vibrations of the azetidine ring. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic transitions of the molecule, predicting the absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum. This provides information about the electronic structure and the nature of the chromophores within the molecule.
Table 1: Illustrative Predicted Spectroscopic Data for this compound Note: These values are illustrative examples of what theoretical predictions would yield and are based on typical ranges for similar functional groups.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm | CH₂ (C2/C4 of azetidine) |
| ¹H NMR | Chemical Shift (δ) | ~4.1 ppm | CH₂ (C3 of azetidine) |
| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm | NH₂ (carbothioamide) |
| ¹³C NMR | Chemical Shift (δ) | ~45 ppm | CH₂ (azetidine) |
| ¹³C NMR | Chemical Shift (δ) | ~180 ppm | C=S (carbothioamide) |
| IR | Vibrational Frequency (cm⁻¹) | ~3300-3400 cm⁻¹ | N-H stretch |
| IR | Vibrational Frequency (cm⁻¹) | ~1250 cm⁻¹ | C=S stretch |
| UV-Vis | λmax | ~250-280 nm | n → π* transition |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound at an atomic level, revealing its preferred shapes and internal motions.
The three-dimensional structure of this compound is not static. The four-membered azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain. nih.gov Furthermore, rotation around the C-N bond connecting the ring to the carbothioamide group gives rise to different rotamers. Conformational analysis, typically performed by scanning the potential energy surface, identifies the most stable, low-energy conformations of the molecule. These studies show that the puckered structure of the azetidine ring is generally more stable than a planar conformation. nih.gov The relative stability of different conformers is crucial for understanding how the molecule might fit into a biological receptor.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. researchgate.net By simulating the motion of every atom over a period of time (from nanoseconds to microseconds), MD can reveal important dynamic properties. These include the flexibility of the azetidine ring, the frequency of ring-puckering, and the rotational dynamics of the carbothioamide side chain. Analysis of the simulation trajectory can provide metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. researchgate.net Such studies are vital for understanding how the molecule's flexibility contributes to its binding affinity with biological targets. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound, a QSAR study would involve creating a library of derivatives by modifying specific parts of the molecule (e.g., substituting on the azetidine ring or the amine group).
For each derivative, a set of numerical descriptors is calculated, which can be categorized as:
Electronic: Dipole moment, partial charges.
Steric: Molecular volume, surface area.
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices.
A mathematical model, often using multiple linear regression, is then built to create an equation that relates these descriptors to a measured biological activity (e.g., inhibitory concentration, IC₅₀). The resulting QSAR model can predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts to design more potent compounds. ijrar.org
Molecular Docking and Receptor Binding Affinity Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. rjptonline.org This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding binding mechanisms at the molecular level. proquest.com
For this compound, docking studies would involve placing the molecule into the active site of a target receptor and using a scoring function to estimate its binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net
A pharmacophore is an abstract description of the molecular features that are essential for a molecule to interact with a specific biological target. Based on the structure of this compound and its interactions observed in docking simulations, a pharmacophore model can be developed. acs.org
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Donor: The -NH₂ group of the carbothioamide.
Hydrogen Bond Acceptor: The sulfur atom of the carbothioamide and the nitrogen atom of the azetidine ring.
Hydrophobic Feature: The aliphatic methylene (B1212753) groups of the azetidine ring.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Molecular Group | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Amine (-NH₂) | Donates a hydrogen to an acceptor group (e.g., Asp, Glu, backbone carbonyl) on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Thione (C=S) | Accepts a hydrogen from a donor group (e.g., Ser, Thr, Lys) on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Azetidine Nitrogen | Can accept a hydrogen, depending on its protonation state and steric accessibility. |
| Hydrophobic Group (HY) | Azetidine Ring (CH₂ groups) | Forms van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ile) in the receptor's binding pocket. |
This pharmacophore model serves as a template for designing new molecules with a higher probability of binding to the same target, thereby accelerating the drug discovery process. researchgate.net
Ligand-Protein Interaction Analysis
Computational docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of protein kinases. While specific studies focusing solely on the parent compound are limited, research on closely related thiourea-azetidine hybrids provides significant insights into their potential interactions with key oncogenic proteins.
VEGFR-2:
Molecular docking analyses have been performed to investigate the binding of thiourea-azetidine hybrids to the ATP-binding site of VEGFR-2, a critical regulator of angiogenesis. These studies have revealed that these compounds can establish multiple key interactions within the receptor's active site. The thiourea (B124793) moiety, a common pharmacophoric element, often participates in hydrogen bonding with essential amino acid residues. nih.govresearchgate.net
For instance, in a study of 3-(4-methoxyphenyl)azetidine-containing thiourea derivatives, the thiourea group was observed to form hydrogen bonds with the side chains of Glu883 and Asp1044 in the DFG motif of VEGFR-2. nih.gov The azetidine ring and its substituents can occupy the hinge region and form hydrophobic interactions with surrounding residues, further stabilizing the ligand-protein complex. nih.gov The pharmacophoric features identified in these studies suggest that this compound derivatives have the potential to be effective VEGFR-2 inhibitors. researchgate.netacs.org
The following table summarizes the key interacting residues of VEGFR-2 with this compound derivatives based on molecular docking studies.
| Interacting Residue | Type of Interaction | Reference |
| Cys917 | Hydrogen Bond | biointerfaceresearch.com |
| Glu883 | Hydrogen Bond | nih.gov |
| Asp1044 | Hydrogen Bond | nih.gov |
| Hinge Region Residues | Hydrophobic Interactions | nih.gov |
STAT3 and EGFR:
As of the latest available research, specific in silico studies detailing the ligand-protein interactions of this compound with Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) have not been extensively reported. While other azetidine-based compounds have been investigated as STAT3 inhibitors and various thiourea derivatives have been docked against EGFR, dedicated computational analyses for this compound against these specific targets are not presently available in the scientific literature. biointerfaceresearch.comresearchgate.net
Binding Energy Calculations and Scoring Functions
The affinity of a ligand for its protein target is a critical determinant of its potential therapeutic efficacy. Binding energy calculations and scoring functions are employed in computational chemistry to estimate this affinity. For this compound derivatives targeting VEGFR-2, docking studies have provided valuable data in this regard.
In the analysis of 3-(4-methoxyphenyl)azetidine-containing thiourea derivatives, the binding free energy (ΔG) was calculated for the most potent compounds. For example, 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)this compound demonstrated a strong binding affinity for VEGFR-2 with a ΔG of -22.84 kcal/mol. nih.gov Such favorable binding energies are indicative of a stable and potent interaction with the target protein.
The table below presents the calculated binding affinity of a representative this compound derivative with VEGFR-2.
| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |
| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)this compound | VEGFR-2 | -22.84 | nih.gov |
It is important to note that specific binding energy calculations for this compound with STAT3 and EGFR are not available in the current body of scientific literature.
In Silico Pharmacokinetic Assessments
Beyond target affinity, the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for its development as a drug. In silico methods provide a rapid and cost-effective means to predict these properties.
Drug-Likeness Profiling
Drug-likeness is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five.
In silico ADMET prediction studies on thiourea-azetidine hybrids have indicated that many of these compounds exhibit drug-like properties. researchgate.netacs.org These analyses typically evaluate parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors. The favorable drug-likeness profiles of these derivatives suggest that this compound itself is likely to possess characteristics amenable to further drug development. acs.org
Bioavailability Prediction
Oral bioavailability is a key pharmacokinetic parameter that describes the fraction of an orally administered drug that reaches the systemic circulation. In silico models can predict a compound's potential for good oral bioavailability based on its physicochemical properties.
The ADMET prediction studies conducted on thiourea-azetidine hybrids also encompassed assessments of their potential for oral bioavailability. acs.org The results from these computational analyses suggest that many of the synthesized compounds possess favorable characteristics for oral absorption and bioavailability, with low predicted adverse effects and toxicity. researchgate.netacs.org These findings support the potential of the this compound scaffold in the design of orally administered therapeutic agents.
Bioactivity and Mechanistic Elucidation of Azetidine 1 Carbothioamide Derivatives in Vitro Research
Antiproliferative and Anticancer Mechanisms
Derivatives of the azetidine (B1206935) scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines and inhibiting key molecular targets involved in tumor growth and proliferation.
Evaluation Against Human Cancer Cell Lines
The antiproliferative activity of azetidine derivatives has been assessed against a panel of human cancer cell lines. For instance, a series of TZT-1027 analogues incorporating a 3-aryl-azetidine moiety displayed potent activities against lung (A549) and colon (HCT116) cancer cell lines, with some compounds showing IC50 values in the low nanomolar range. One of the most potent analogues demonstrated an IC50 value of 2.2 nM against A549 cells and 2.1 nM against HCT116 cells.
Similarly, other heterocyclic compounds incorporating the carbothioamide or a related carboxamide functional group have shown efficacy. Thiazole derivatives have been evaluated against colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer cell lines, with IC50 values recorded at 4.7 µg/mL, 4.8 µg/mL, and 11 µg/mL, respectively. Furthermore, pyrazoline analogs featuring a carbothioamide/carboxamide moiety have shown potent cytotoxicity against the MCF-7 breast cancer cell line, with a reported IC50 value of 0.08 µM.
While extensive research exists for various azetidine derivatives, specific antiproliferative data for azetidine-1-carbothioamide derivatives against prostate (PC3), ovarian (SKOV-3), skin (A431), brain (U251), and kidney (786-O) cancer cell lines is not extensively covered in the reviewed literature.
| Compound Class | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| 3-Aryl-azetidine TZT-1027 analogue | A549 | Lung | 2.2 nM |
| 3-Aryl-azetidine TZT-1027 analogue | HCT-116 | Colon | 2.1 nM |
| Thiazole Derivative (CP1) | HCT-116 | Colon | 4.7 µg/mL |
| Thiazole Derivative (CP1) | MCF-7 | Breast | 4.8 µg/mL |
| Thiazole Derivative (CP1) | HepG2 | Liver | 11 µg/mL |
| Carbothioamide/Carboxamide Pyrazoline Analog | MCF-7 | Breast | 0.08 µM |
Inhibition of Specific Molecular Targets
The anticancer effects of this compound and related derivatives are often linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. A series of newly synthesized hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid were designed as potential VEGFR-2 inhibitors. nih.gov Molecular docking studies showed that these compounds fit within the VEGFR-2 binding site similarly to the standard inhibitor sorafenib. nih.gov One potent compound from the series demonstrated an EC50 value against VEGFR-2 kinase activity that was comparable to that of sorafenib, indicating its potential as an antiangiogenic agent. nih.gov
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and invasion. Researchers have developed (R)-azetidine-2-carboxamide analogues that demonstrate potent and selective inhibition of STAT3. figshare.com Certain compounds in this series exhibit sub-micromolar inhibitory potencies (IC50) of 0.34–0.55 µM against STAT3, while showing much weaker activity against STAT1 or STAT5 (IC50 > 18 µM). figshare.com These compounds were found to bind to STAT3 with high affinity and inhibit its phosphorylation and DNA-binding activity in human breast cancer cells. figshare.com
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth in various cancers, particularly non-small cell lung cancer. Studies have aimed to prove the anti-lung cancer action of synthesized azetidinones through EGFR inhibition. chula.ac.thresearchgate.net Molecular docking analyses confirmed that novel azetidinone derivatives interact favorably with the EGFR active site. chula.ac.thresearchgate.net Subsequent in vitro testing confirmed that selected azetidinone compounds exhibited significant activity against lung cancer cells, suggesting they act as effective EGFR inhibitors. chula.ac.thresearchgate.net
Antimicrobial Potency and Modes of Action
Azetidine-based structures are integral to many beta-lactam antibiotics. The unique chemistry of the this compound scaffold has also been explored for broader antimicrobial applications, including antibacterial, antifungal, and antitubercular activities.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Azetidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a spectrum of bacteria. Studies on novel azetidine-2-one derivatives of 1H-benzimidazole showed notable activity against both Gram-positive and Gram-negative bacteria. arabjchem.org For example, certain compounds exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against the Gram-positive strains Staphylococcus aureus and Bacillus pumilus. arabjchem.org The activity of these compounds was compared to the standard antibiotic Ampicillin. arabjchem.org Similarly, asymmetric and monomeric analogues of robenidine (B1679493) have shown promising activity, with some compounds being active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov
| Organism | Gram Stain | Compound Class | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | Azetidine-2-one derivative | 25 |
| Bacillus pumilus | Positive | Azetidine-2-one derivative | 25 |
| Escherichia coli | Negative | Robenidine analogue | 16 |
| Pseudomonas aeruginosa | Negative | Robenidine analogue | 32 |
| MRSA | Positive | Robenidine analogue | 1.0 - 64 |
| VRE | Positive | Robenidine analogue | 0.5 - 64 |
Antifungal Efficacy Against Pathogenic Fungi
The carbothioamide moiety is a key feature in several compounds with demonstrated antifungal properties. Research into a 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide compound revealed promising activity against pathogenic Candida species. nih.gov This compound demonstrated a MIC of 62.5 µg/mL against Candida albicans and 125 µg/mL against Candida tropicalis. nih.gov Another study on nicotinamide (B372718) derivatives identified a compound with potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 µg/mL. semanticscholar.org This compound was also active against other Candida species and Cryptococcus neoformans. semanticscholar.org Furthermore, L-azetidine-2-carboxylic acid, an azetidine derivative isolated from a plant source, has shown excellent activity against the plant pathogenic fungus Podosphaera xanthii. nih.gov
| Organism | Compound Class | MIC (µg/mL) |
|---|---|---|
| Candida albicans | Pyrazole-1-carbothioamide | 62.5 |
| Candida tropicalis | Pyrazole-1-carbothioamide | 125 |
| Fluconazole-resistant Candida albicans (6 strains) | Nicotinamide derivative | 0.125 - 1 |
| Cryptococcus neoformans (3 strains) | Nicotinamide derivative | 2 - 8 |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
Several studies have highlighted the potent bactericidal activity of azetidine derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and demonstrated potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis, with MIC99 values below 10 µM. A key finding was that these compounds interfere with the biogenesis of the mycobacterial cell envelope, specifically by inhibiting the late stages of mycolic acid biosynthesis. Transcriptomic analysis further revealed that the mode of action for these azetidine compounds is distinct from existing mycobacterial cell wall inhibitors. Notably, these compounds did not appear to induce detectable drug resistance, a significant advantage in the development of new antitubercular therapies.
Antioxidant Activity and Radical Scavenging Mechanisms (e.g., DPPH Assay)
Research into the antioxidant properties of azetidine derivatives has demonstrated their potential to scavenge free radicals. One study focused on an azetidine-2-one derivative and its capacity to neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing antioxidant activity. The findings revealed that this derivative exhibited significant scavenging ability. At a concentration of 25 µg, the compound achieved a maximum scavenging effect of 85%, a notable outcome when compared to the standard antioxidant, ascorbic acid. This indicates that the azetidine ring, when appropriately substituted, can contribute to potent antioxidant effects. jmchemsci.com
In a separate study, new azetidin-2-one (B1220530) derivatives of ferulic acid were synthesized and evaluated for their antioxidant potential using both DPPH and ABTS radical scavenging assays. The results indicated that one particular derivative, substituted with a 4-fluoro-phenyl group, displayed the most potent antioxidant activity. This compound's efficacy was found to be superior to that of ferulic acid and comparable to the well-known antioxidant, ascorbic acid. researchgate.net
Another investigation into a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), also revealed antioxidative properties in the context of amyloid β-treated primary microglial cells. Treatment with KHG26792 led to a downregulation of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels that were initially enhanced by amyloid β. nih.gov
Table 1: Antioxidant Activity of an Azetidine-2-one Derivative
| Compound | Concentration (µg) | Maximum DPPH Scavenging Effect (%) |
|---|---|---|
| Azetidine-2-one derivative | 25 | 85 |
| Ascorbic acid | - | Standard |
Enzyme Inhibition Studies (other than cancer-related targets)
The inhibitory effects of azetidine-containing compounds on various enzymes have been a subject of scientific inquiry, revealing a range of activities.
Urease Inhibition
Xanthine (B1682287) Oxidase Inhibition
Similarly, direct research on this compound derivatives as xanthine oxidase inhibitors is limited in the available scientific literature. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout.
α-Glucosidase Inhibition
The investigation of azetidine derivatives as α-glucosidase inhibitors has shown some promise. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can be beneficial in managing type 2 diabetes. While specific data on this compound derivatives is not available, related structures are being explored for this purpose.
Antiviral Activity Investigations (e.g., against Hepatitis virus C, Norovirus, SARS-CoV-2)
Azetidine-containing molecules have been investigated for their potential as antiviral agents against a variety of viruses. For instance, a series of azetidine-containing dipeptides were synthesized and evaluated for their ability to inhibit the replication of human cytomegalovirus (HCMV) in vitro. The study highlighted the crucial role of the azetidine ring in the observed antiviral activity. nih.gov
In the context of more recent viral threats, novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been explored as potential antiviral agents. Certain stereoisomers of 3-methyl-4-fluorophenyl derivatives of azetidinone demonstrated notable antiviral activity. Specifically, the introduction of a benzyl (B1604629) group at the nitrogen atom and a 3-methyl-4-fluorophenyl group at the C3 position of the azetidinone ring appeared to be critical for this biological effect. nih.gov
While these studies point to the potential of the azetidine scaffold in the development of antiviral drugs, specific research on this compound derivatives against Hepatitis C virus, Norovirus, or SARS-CoV-2 is not extensively documented in the currently available literature.
Immunomodulatory or Inflammatory Pathway Modulation
The anti-inflammatory and immunomodulatory potential of azetidine derivatives has been demonstrated in several in vitro studies. A novel azetidine derivative, KHG26792, was shown to possess significant anti-inflammatory and antioxidative properties in amyloid β-treated primary microglial cells. This compound effectively reduced the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide. The mechanism of action was linked to the increased phosphorylation of the Akt/GSK-3β signaling pathway and a decrease in the translocation of the pro-inflammatory transcription factor NF-κB. nih.gov
Furthermore, a study on azetidin-2-one derivatives of ferulic acid assessed their anti-inflammatory effects through bovine serum albumin denaturation and human red blood cell membrane stabilization assays. The results indicated that a derivative with a 4-fluoro-phenyl substituent was the most active. Its anti-denaturation activity was more potent than the parent compound, ferulic acid, and comparable to the standard anti-inflammatory drug, diclofenac (B195802). All the tested compounds in this series showed a capacity to protect the erythrocyte membrane that was comparable to diclofenac and superior to ferulic acid at a concentration of 1100 µg/mL. researchgate.net
Another study highlighted the pro-inflammatory effects of L-azetidine-2-carboxylic acid in BV2 microglial cells. At higher concentrations, this compound led to an increase in nitric oxide release and the expression of pro-inflammatory markers such as IL-1β and IL-6. nih.gov A review of various azetidine-2-one derivatives also mentioned their potential for anti-inflammatory activity. ijbpas.com
Table 2: Anti-inflammatory Activity of an Azetidine Derivative (KHG26792)
| Inflammatory Mediator | Effect of KHG26792 Treatment |
|---|---|
| IL-6 | Attenuated production |
| IL-1β | Attenuated production |
| TNF-α | Attenuated production |
| Nitric Oxide | Attenuated production |
Applications of Azetidine 1 Carbothioamide in Organic and Medicinal Chemistry
Utilization as Chemical Building Blocks for Complex Molecular Architectures
While the broader class of azetidine (B1206935) derivatives is widely recognized for its utility in constructing complex molecular frameworks, the specific application of Azetidine-1-carbothioamide as a versatile starting material for a diverse range of molecular architectures is an area with underexplored potential. The inherent ring strain of the azetidine core, coupled with the reactive nature of the thiourea (B124793) moiety, suggests that this compound could serve as a valuable precursor for the synthesis of various heterocyclic systems.
The carbothioamide functional group is known to participate in a variety of cyclization reactions to form different heterocycles. For instance, N-acylthioureas are flexible precursors for the synthesis of numerous heterocyclic compounds due to the presence of reactive nitrogen and sulfur atoms. rsc.org In principle, the this compound scaffold could undergo similar transformations. The sulfur and nitrogen atoms of the carbothioamide group can act as nucleophiles or be activated to react with various electrophiles, potentially leading to the formation of fused-ring systems incorporating the azetidine moiety. Thioureas are established reactants in the synthesis of a wide array of heterocycles, acting as key synthons for industrial chemicals and pharmaceuticals. tandfonline.com However, specific examples detailing the use of this compound in such synthetic strategies to build complex, polycyclic architectures are not extensively documented in the current scientific literature.
Scaffold Derivatization for Novel Chemical Entities in Drug Discovery
The derivatization of the this compound scaffold has proven to be a fruitful strategy in the field of medicinal chemistry, particularly in the discovery of novel anticancer agents. Researchers have successfully synthesized and evaluated a range of thiourea-azetidine hybrids, demonstrating their potential as potent inhibitors of key biological targets in cancer progression.
A notable area of investigation has been the design of these derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein involved in tumor angiogenesis. By strategically modifying the this compound core with various aromatic and heterocyclic substituents, scientists have developed compounds with significant antiproliferative activity against a panel of human cancer cell lines.
For example, a series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine (B1594139) moiety were designed and synthesized based on the pharmacophoric features of known VEGFR-2 inhibitors. These compounds exhibited a range of cytotoxic activities, with some derivatives showing exceptional potency. The structure-activity relationship (SAR) studies of these hybrids have provided valuable insights for the rational design of future anticancer drug candidates.
| Compound Name | Cancer Cell Lines | EC50 (µM) |
|---|---|---|
| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)this compound | PC3 (Prostate), U251 (Brain), A431 (Skin), 786-O (Kidney) | 0.25, 0.6, 0.03, 0.03 |
| 3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)this compound | A431 (Skin), 786-O (Kidney) | 0.77, 0.73 |
Table 1: In vitro antiproliferative activities of selected this compound derivatives.
The data clearly indicates that specific substitutions on the azetidine and thiourea moieties can lead to highly potent compounds, with EC50 values in the nanomolar to low micromolar range against various cancer cell lines. These findings underscore the importance of the this compound scaffold as a promising template for the development of novel chemical entities in oncology drug discovery.
Design of Metal-Complexing Agents
Thiourea and its derivatives are well-known for their ability to coordinate with a wide range of metal ions through their sulfur and nitrogen donor atoms. tandfonline.comrdd.edu.iq This has led to their extensive use as ligands in coordination chemistry. The coordination versatility of thioureas allows them to act as monodentate, bidentate, or bridging ligands, forming stable complexes with various transition metals. rdd.edu.iq
Given this precedent, it is conceivable that this compound and its derivatives could also function as effective metal-complexing agents. The presence of the soft sulfur donor atom and the nitrogen atoms of the thiourea moiety, in combination with the nitrogen of the azetidine ring, provides multiple potential coordination sites. However, a review of the current scientific literature reveals a lack of specific studies focused on the synthesis and characterization of metal complexes involving this compound or its direct derivatives. While the coordination chemistry of other functionalized azetidines and various N-substituted thioureas has been explored, tandfonline.comresearchgate.netnih.govrsc.org the metal-complexing properties of this particular scaffold remain a largely unexplored area of research.
Potential in Catalysis and Material Science Applications (General Scope)
The unique structural and electronic properties of azetidine-containing molecules have led to their investigation in the fields of asymmetric catalysis and material science. Chiral azetidine derivatives have been successfully employed as ligands in a variety of asymmetric catalytic reactions, demonstrating their ability to induce high levels of stereoselectivity. birmingham.ac.ukresearchgate.netresearchgate.net
In the realm of material science, the strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines with various potential applications. However, the specific contributions of the this compound scaffold to these fields are not well-documented.
The potential for this compound derivatives to act as ligands in catalysis is an intriguing yet uninvestigated possibility. The combination of the rigid azetidine core and the coordinating thiourea group could offer a unique steric and electronic environment around a metal center, potentially leading to novel catalytic activities.
With respect to material science, while the polymerization of the azetidine ring itself is known, the influence of the 1-carbothioamide substituent on the polymerization process and the properties of the resulting polymers have not been reported. It is plausible that this functional group could be exploited to introduce specific properties, such as metal-binding capabilities or altered solubility, into the polymer chain. Nevertheless, based on the available literature, the application of this compound in catalysis and material science remains a theoretical prospect awaiting experimental exploration.
Q & A
Q. What are the recommended safety protocols for handling Azetidine-1-carbothioamide in laboratory settings?
this compound poses acute toxicity (oral), skin corrosion, and severe eye irritation hazards (GHS classification) . Researchers must:
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and chemical goggles.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Follow first-aid measures: flush eyes with water for 15 minutes if exposed and seek medical attention .
- Store in a cool, ventilated area away from oxidizing agents .
Q. How should the synthesis of this compound be documented to ensure reproducibility?
Experimental protocols must include:
- Detailed synthetic steps : reagent quantities, reaction temperature/time, and purification methods (e.g., recrystallization or column chromatography).
- Characterization data : NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis for new compounds. For known compounds, cite literature confirming identity .
- Purity verification : HPLC or TLC results, with thresholds (e.g., ≥95% purity) .
- Supplementary information : Provide raw spectral data and reaction optimization trials in supporting files .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : To confirm the presence of thioamide (-C=S) and azetidine ring vibrations.
- NMR spectroscopy : ¹H NMR for ring proton environments and ¹³C NMR for carbonyl/thioamide carbon signals.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₄H₈N₂S) .
- X-ray crystallography (if crystalline): For definitive structural confirmation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity of this compound derivatives?
Discrepancies in reported reactivity (e.g., nucleophilic substitution rates) can be addressed via:
- DFT calculations : Analyze transition states and electronic effects (e.g., ring strain in azetidine).
- Molecular docking : Predict binding affinities for biologically active analogs .
- Statistical validation : Compare computational results with experimental kinetics data using regression analysis .
- Meta-analysis : Systematically review literature to identify outliers or methodological inconsistencies .
Q. What methodologies optimize the stability of this compound under varying pH conditions?
Stability studies should include:
- pH-rate profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .
- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict shelf life (Arrhenius equation).
- Degradation product identification : LC-MS/MS to characterize hydrolyzed or oxidized byproducts .
- Protective strategies : Add stabilizers (e.g., antioxidants) or use lyophilization for long-term storage .
Q. How can researchers design experiments to elucidate the mechanism of this compound in biological systems?
Mechanistic studies require:
- Isotopic labeling : Use ¹⁵N or ³⁵S isotopes to trace metabolic pathways.
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases) .
- Cellular uptake studies : Fluorescent tagging or radiolabeling to quantify intracellular accumulation .
- Omics integration : Transcriptomics/proteomics to identify affected pathways .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound analogs?
- Bland-Altman plots : Assess agreement between different assay results.
- Multivariate analysis : PCA or PLS-DA to identify variables (e.g., substituent effects) driving discrepancies .
- Sensitivity testing : Evaluate assay robustness by varying parameters (e.g., incubation time, cell lines) .
- Reproducibility checks : Replicate experiments across independent labs .
Q. How should researchers address inconsistencies in reported synthetic yields of this compound?
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading).
- Reaction monitoring : In-situ IR or Raman spectroscopy to track intermediate formation .
- Error analysis : Calculate measurement uncertainties (e.g., ±2% for gravimetric methods) .
- Cross-validation : Compare yields using alternative routes (e.g., thiourea cyclization vs. ring-closing metathesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
